molecular formula C8H10ClN3 B13470317 2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride

2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride

Cat. No.: B13470317
M. Wt: 183.64 g/mol
InChI Key: FEDKYZNESJVNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a valuable synthon in the development of new drugs .

Preparation Methods

The synthesis of 2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride can be achieved through various synthetic routes. Common methods include:

    Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde.

    Wallach synthesis: This method involves the dehydrogenation of imidazolines.

    From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

    Marckwald synthesis: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

    Amino nitrile synthesis: This method involves the reaction of amino nitriles with various reagents.

Chemical Reactions Analysis

2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is used in the development of new drugs with antibacterial, antifungal, and antiviral properties.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can form hydrogen bonds and coordinate with metal ions, which allows it to interact with various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its therapeutic effects .

Comparison with Similar Compounds

2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride can be compared with other imidazole derivatives, such as:

  • 1-methyl-1H-imidazol-5-yl)acetonitrile hydrochloride
  • 1-cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride
  • 1-methyl-1H-imidazol-2-yl)acetic acid hydrochloride
  • 1-(4-methyl-1H-imidazol-5-yl)methanamine hydrochloride

These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties .

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

2-(3-cyclopropylimidazol-4-yl)acetonitrile;hydrochloride

InChI

InChI=1S/C8H9N3.ClH/c9-4-3-8-5-10-6-11(8)7-1-2-7;/h5-7H,1-3H2;1H

InChI Key

FEDKYZNESJVNKG-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC=C2CC#N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.